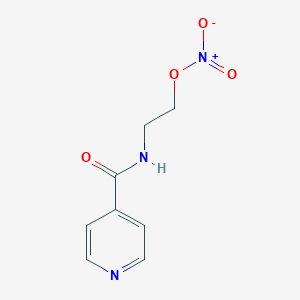
3-(4-甲基苯基)哌嗪-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methylphenyl)piperazin-2-one is a heterocyclic organic compound that belongs to the piperazine family. Piperazines are known for their wide range of biological and pharmaceutical activities. This compound features a piperazine ring substituted with a 4-methylphenyl group, making it a valuable scaffold in medicinal chemistry.
科学研究应用
3-(4-Methylphenyl)piperazin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
作用机制
Target of Action
Compounds with similar structures, such as those containing the (4-methoxyphenyl)piperazine moiety, have been studied as inhibitors of acetylcholinesterase (ache) and butyrylcholinesterase (bche) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter important for cognitive functions .
Mode of Action
Similar compounds have been shown to inhibit ache and bche, thereby increasing acetylcholine levels . This suggests that 3-(4-Methylphenyl)piperazin-2-one might interact with its targets in a similar manner, leading to changes in neurotransmitter levels.
Biochemical Pathways
Inhibition of AChE and BChE prevents the breakdown of acetylcholine, leading to an increase in its levels . This could affect various downstream effects related to cognitive function and neural signaling.
Result of Action
Based on the potential inhibition of ache and bche, it could lead to increased acetylcholine levels, potentially impacting cognitive function and neural signaling .
生化分析
Biochemical Properties
Related compounds, such as those containing the piperazine moiety, have been found to interact with various enzymes and proteins . For example, some piperazine derivatives have been shown to inhibit acetylcholinesterase, an important enzyme in acetylcholine hydrolysis
Cellular Effects
Given the known activities of related piperazine compounds, it is possible that 3-(4-Methylphenyl)piperazin-2-one could influence cell function by interacting with cell signaling pathways, influencing gene expression, or affecting cellular metabolism .
Molecular Mechanism
Related compounds have been shown to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)piperazin-2-one can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected to yield the desired piperazin-2-one .
Another method involves a cascade double nucleophilic substitution reaction. This process utilizes chloro allenylamide, primary amine, and aryl iodide under metal-promoted conditions to afford piperazinones in good yields .
Industrial Production Methods
Industrial production of 3-(4-Methylphenyl)piperazin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are carefully controlled to achieve efficient production.
化学反应分析
Types of Reactions
3-(4-Methylphenyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to modify the piperazine ring or the phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives of the piperazine ring.
相似化合物的比较
Similar Compounds
4-Methylphenylpiperazine: A closely related compound with similar biological activities.
4-Methoxyphenylpiperazine: Another derivative with distinct pharmacological properties.
4-Bromophenylpiperazine: Known for its use in medicinal chemistry as a pharmacophore.
Uniqueness
3-(4-Methylphenyl)piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
IUPAC Name |
3-(4-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-2-4-9(5-3-8)10-11(14)13-7-6-12-10/h2-5,10,12H,6-7H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFUIHADWKAZNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=O)NCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440320 |
Source


|
| Record name | 3-(4-methylphenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157977-91-8 |
Source


|
| Record name | 3-(4-methylphenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
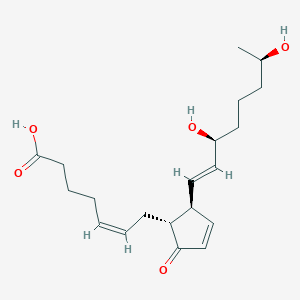
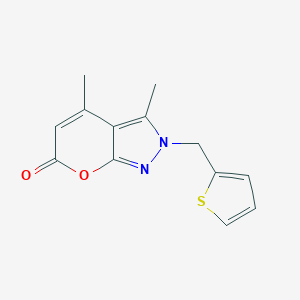


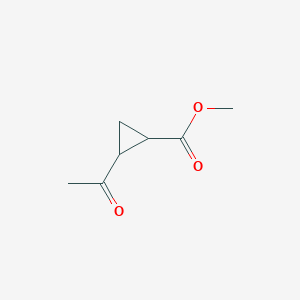

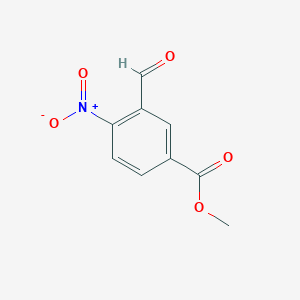
![N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide](/img/structure/B127595.png)





